molecular formula C18H24N2O2 B2599653 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide CAS No. 2199337-86-3

3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

Cat. No. B2599653
CAS RN: 2199337-86-3
M. Wt: 300.402
InChI Key: LHHMBPJPCQPCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK. In

Mechanism of Action

The mechanism of action of 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide involves the inhibition of the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting BTK, this compound can prevent the growth and activation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide are still being studied. However, it has been shown to have potent anti-cancer and anti-inflammatory effects. This compound has also been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is its selectivity for the BTK pathway. This makes it a highly specific inhibitor that can target cancer cells and autoimmune diseases without affecting normal cells. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide. One area of research is the development of more effective synthesis methods that can improve the yield and solubility of this compound. Another area of research is the exploration of new applications for this compound, such as in the treatment of other types of cancer or autoimmune diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
In conclusion, 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the BTK pathway makes it a highly specific inhibitor that can target cancer cells and autoimmune diseases without affecting normal cells. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide involves several steps. The first step is the preparation of 5,6,7,8-tetrahydronaphthalen-2-amine, which is then reacted with (2-bromoethyl)benzene to form N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide. The final step involves the reaction of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide with acryloyl chloride to form 3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide.

Scientific Research Applications

3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the BTK pathway. This compound has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-17(21)19-11-10-18(22)20-13(2)15-9-8-14-6-4-5-7-16(14)12-15/h3,8-9,12-13H,1,4-7,10-11H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHMBPJPCQPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

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